molecular formula C22H19N5O2S2 B2743446 N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-41-5

N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2743446
CAS RN: 892730-41-5
M. Wt: 449.55
InChI Key: AEIPBBCXMJIOKZ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Serotonin 5-HT6 Receptor Antagonism

A study conducted by Ivachtchenko et al. (2010) highlighted the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their binding affinity and ability to inhibit the functional cellular responses to serotonin. Among the synthesized compounds, one demonstrated significant activity in functional assays as a potent and selective serotonin 5-HT6 receptor antagonist. This suggests its potential for the development of novel therapeutic agents targeting central nervous system disorders (Ivachtchenko et al., 2010).

Antimicrobial Activity

Mittal et al. (2011) synthesized a series of substituted tricyclic compounds, including derivatives of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine class, and evaluated their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Mittal et al., 2011).

Synthesis of Complex Heterocyclic Compounds

Research by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, incorporating the phenylsulfonyl moiety. These compounds were synthesized using a reaction involving 3-(N,N-dimethylamino)-1-(thiophen-2-yl)-2-(phenylsulfonyl)prop-2-en-1-one derivatives. The study also included theoretical ab initio quantum chemical calculations to confirm the regioselectivity of the cyclocondensation reactions, suggesting the utility of these compounds in the development of various biologically active molecules (Salem et al., 2015).

Mechanism of Action

Target of Action

CHEMBL1173061, also known as N-(1-phenylpropan-2-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, primarily targets the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and cognition.

Mode of Action

CHEMBL1173061 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. This inhibition of serotonin-induced cAMP production can lead to various downstream effects, depending on the specific cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1173061. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target receptor. Additionally, the compound’s action can be influenced by the physiological environment within the organism, including factors such as metabolism, immune response, and the presence of other signaling molecules .

properties

IUPAC Name

10-(benzenesulfonyl)-N-(1-phenylpropan-2-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-15(14-16-8-4-2-5-9-16)23-20-19-18(12-13-30-19)27-21(24-20)22(25-26-27)31(28,29)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIPBBCXMJIOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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